molecular formula C13H16N2 B2704740 (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine CAS No. 2248172-71-4

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Cat. No.: B2704740
CAS No.: 2248172-71-4
M. Wt: 200.285
InChI Key: GHKLKMQYFVQRJF-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS Number: 2248175-39-3) is a chiral organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This amine is structurally characterized by a quinolin-7-yl group attached to a propan-1-amine chain featuring a methyl substituent at the second carbon and a specific (R) configuration at the chiral center . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs) . The α3β4 nAChR subtype is a promising therapeutic target for treating cocaine use disorder (CUD), and structurally related quinoline-containing compounds have been identified as potent and selective inhibitors of this receptor . Inhibition of the α3β4 nAChR, which is predominantly expressed in the medial habenula and interpeduncular nucleus, has been shown to attenuate drug-seeking behavior in animal models of cocaine relapse . As a chiral building block, researchers can utilize this compound to explore structure-activity relationships and develop novel ligands for nAChRs. The supplied product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-7-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLKMQYFVQRJF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.

    Alkylation: The quinoline derivative is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the propan-1-amine side chain.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated resolution techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as a ligand in biological assays and its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the quinoline substituents, backbone modifications, and stereochemistry. Below are key comparisons:

Compound A : 3-(Quinolin-7-yl)prop-2-en-1-amine (CAS: 1899159-16-0)
  • Structure : Features a prop-2-en-1-amine backbone (unsaturated double bond) instead of the saturated propan-1-amine chain in the target compound.
  • Molecular Weight : 184.2 g/mol .
  • Purity : ≥95%, with applications in diverse research fields, including catalysis and bioactivity studies .
Compound B : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
  • Structure: Incorporates a 7-chloroquinoline moiety, a piperazine ring, and a difluorocyclohexyl-methanone group.
  • Molecular Weight : 393 g/mol (EI-MS) .
  • Pharmacological Relevance: The chloro substituent at the quinoline-7-position and the piperazine group are common in antimalarial and antipsychotic agents, suggesting possible CNS activity .
  • Key Difference: The bulky difluorocyclohexyl-methanone group introduces significant lipophilicity, likely improving blood-brain barrier penetration compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Property (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine Compound A Compound B
Molecular Weight ~203.3 g/mol (estimated) 184.2 g/mol 393 g/mol
Backbone Saturated propan-1-amine Unsaturated prop-2-en-1-amine Piperazine-methanone hybrid
Key Substituents (2R)-methyl, quinolin-7-yl Quinolin-7-yl 7-Chloroquinoline, difluorocyclohexyl
Chirality R-configuration None None
Lipophilicity (LogP) Moderate (predicted) Low (due to double bond) High (due to fluorinated group)

Biological Activity

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a chiral compound belonging to the class of quinoline derivatives. Its unique stereochemistry imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in critical biochemical pathways. For instance, it has been shown to modulate the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.
  • Receptor Binding: It potentially acts as a ligand for certain receptors, influencing cellular responses and contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
AntimicrobialDemonstrates activity against various bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatoryInhibits pro-inflammatory cytokine production, indicating potential for treating inflammatory diseases.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress, relevant for neurodegenerative disorders.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies: A study evaluated the compound's effect on human breast cancer cell lines (MCF7). Results indicated that it significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Efficacy: Research on its antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics.
  • Neuroprotective Effects: In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

The biological activity of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amines can be contrasted with its enantiomer and other quinoline derivatives.

Table 2: Comparison of Biological Activities

CompoundActivity TypeNotable Differences
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-aminesAnticancerStronger cytotoxic effects
(2S)-2-Methyl-3-quinolin-7-ypropane-aminesAntimicrobialWeaker against bacterial strains
Quinoline DerivativesGeneral ActivityBroader spectrum but less targeted action

Q & A

Basic: What are the established synthetic routes for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine?

The synthesis of quinoline derivatives often employs Vilsmeier-Haack reagents or palladium-catalyzed coupling reactions. For example, 2-chloro-3-formyl quinoline intermediates (as precursors) can be synthesized using MSCL-DMF/DMAC reagents under controlled conditions . Subsequent chiral resolution or asymmetric synthesis steps are critical to achieving the (2R)-configuration. Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate derivatives have also been synthesized via cyclization reactions, which may inform analogous pathways for introducing the propan-1-amine moiety .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Optimization involves systematic variation of catalysts, solvents, and temperatures. For chiral amines, asymmetric hydrogenation or enzymatic resolution methods are effective. Studies on similar compounds (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) highlight the use of chiral auxiliaries or transition metal catalysts (e.g., Pd(dba)₂/BINAP systems) to enhance stereoselectivity . Kinetic resolution via HPLC with chiral stationary phases can further isolate the desired enantiomer .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the quinoline backbone and substituent positions. For example, aromatic protons in quinoline derivatives typically resonate at δ 7.3–8.5 ppm, while methyl groups appear near δ 2.1–2.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally related chalcone-quinoline hybrids .
  • HRMS (MALDI-TOF) : Validates molecular weight and purity .

Advanced: How can researchers address discrepancies in reported bioactivity data for quinoline derivatives?

Contradictions may arise from variations in assay conditions or impurity profiles. To resolve this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and controls .
  • Characterize impurities : Employ LC-MS to identify byproducts (e.g., diastereomers or oxidation products) that may skew results .
  • Meta-analysis : Compare data across studies using tools like PRISMA guidelines to account for methodological differences .

Basic: What biological activities are associated with quinoline-amine derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, chalcone-quinoline hybrids show antibacterial activity against Staphylococcus aureus (MIC ≤ 1 µg/mL) and antifungal activity against Candida albicans . The amine moiety may enhance binding to biological targets (e.g., kinases or GPCRs) via hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Analog synthesis : Modify the quinoline substituents (e.g., halogens or methyl groups) and the amine chain length .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like PI3Kδ or β-adrenergic receptors .
  • In vitro profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination) to correlate structural changes with activity .

Basic: What are the key considerations for environmental fate studies of this compound?

Follow protocols from Project INCHEMBIOL:

  • Partitioning : Measure log P (octanol-water) to assess bioavailability .
  • Degradation : Perform hydrolysis/photolysis experiments under controlled pH and UV conditions .
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) .

Advanced: How can researchers mitigate chiral inversion during storage or biological assays?

Chiral stability depends on pH and temperature:

  • Storage : Use inert atmospheres (N₂) and avoid protic solvents .
  • Analytical monitoring : Track enantiomeric excess (ee) via chiral HPLC at regular intervals .
  • Formulation : Employ cyclodextrins or liposomal encapsulation to stabilize the (2R)-configuration .

Basic: What methodologies are used to assess purity and impurity profiles?

  • HPLC/LC-MS : Detect and quantify impurities ≥ 0.1% using C18 columns and gradient elution .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content) .
  • Thermogravimetric analysis (TGA) : Identify residual solvents or decomposition products .

Advanced: How can in vivo efficacy studies be designed to evaluate therapeutic potential?

  • Animal models : Use transgenic mice (e.g., for autoimmune diseases) with dose-ranging studies (1–100 mg/kg) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Safety : Conduct histopathology and serum biochemistry to assess hepatotoxicity .

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